4-{[(4-iodophenyl)methyl]sulfanyl}benzoic acid
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Overview
Description
4-{[(4-iodophenyl)methyl]sulfanyl}benzoic acid is a chemical compound with the molecular formula C14H11IO2S and a molecular weight of 370.21 g/mol . This compound is characterized by the presence of an iodophenyl group attached to a benzoic acid moiety through a sulfanyl (thioether) linkage. It is primarily used in research and development, particularly in the fields of organic synthesis and pharmaceutical testing .
Preparation Methods
The synthesis of 4-{[(4-iodophenyl)methyl]sulfanyl}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodobenzyl chloride and 4-mercaptobenzoic acid.
Reaction Conditions: The 4-iodobenzyl chloride is reacted with 4-mercaptobenzoic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Product Isolation: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
4-{[(4-iodophenyl)methyl]sulfanyl}benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thioether form.
Coupling Reactions: The benzoic acid moiety can undergo coupling reactions with other aromatic compounds, forming biaryl structures.
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols
Scientific Research Applications
4-{[(4-iodophenyl)methyl]sulfanyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is utilized in the study of biological systems, particularly in the development of probes and markers for imaging and diagnostic purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, aiding in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-{[(4-iodophenyl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. The iodophenyl group can engage in halogen bonding with biological macromolecules, while the sulfanyl group can form covalent bonds with thiol-containing proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-{[(4-iodophenyl)methyl]sulfanyl}benzoic acid can be compared with other similar compounds, such as:
4-{[(4-bromophenyl)methyl]sulfanyl}benzoic acid: Similar structure but with a bromine atom instead of iodine.
4-{[(4-chlorophenyl)methyl]sulfanyl}benzoic acid: Contains a chlorine atom in place of iodine.
4-{[(4-fluorophenyl)methyl]sulfanyl}benzoic acid: Features a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs .
Properties
CAS No. |
1487844-12-1 |
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Molecular Formula |
C14H11IO2S |
Molecular Weight |
370.2 |
Purity |
95 |
Origin of Product |
United States |
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